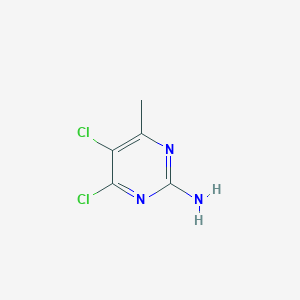

4,5-Dichloro-6-methylpyrimidin-2-amine

Vue d'ensemble

Description

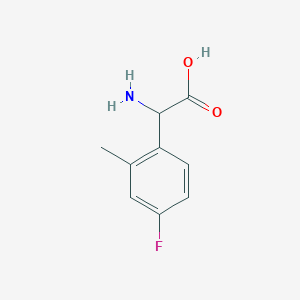

4,5-Dichloro-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific compound of interest, 4,5-dichloro-6-methylpyrimidin-2-amine, is characterized by the presence of two chlorine atoms, a methyl group, and an amine group on its pyrimidine ring. Although the provided papers do not directly discuss this exact compound, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4,5-dichloro-6-methylpyrimidin-2-amine.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of dichloropyrimidine with various nucleophiles. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Similarly, the synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride is reported . These methods suggest that the synthesis of 4,5-dichloro-6-methylpyrimidin-2-amine could potentially be achieved through analogous pathways involving strategic selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using crystallography, as well as spectroscopic methods such as FT-IR, FT-Raman, and NMR . For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined using X-ray crystallography, revealing the presence of intramolecular hydrogen bonding . Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the molecular structure and compare it with experimental data . These techniques could be applied to determine the molecular structure of 4,5-dichloro-6-methylpyrimidin-2-amine and to understand its electronic properties.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including substitution reactions where chlorine atoms are replaced by other groups. For instance, the reaction of 4-amino-5-bromo-2-substituted aminopyrimidines with isothiocyanates leads to the formation of thiazolo[4,5-d]pyrimidine derivatives . The reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with different amines demonstrates the regioselectivity of amine substitution reactions . These studies indicate that 4,5-dichloro-6-methylpyrimidin-2-amine could also participate in similar substitution reactions, potentially leading to a wide range of substituted pyrimidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine, methyl, and amine groups can affect these properties. For example, the crystal structure of a pyrimidine derivative can be stabilized by hydrogen bonding, as seen in the case of 4-chloro-6-methoxypyrimidin-2-amine with succinic acid . Theoretical calculations can provide insights into properties like dipole moment, polarizability, and hyperpolarizability, which are important for understanding the chemical reactivity and potential applications of these compounds . These analyses would be relevant for characterizing the physical and chemical properties of 4,5-dichloro-6-methylpyrimidin-2-amine.

Applications De Recherche Scientifique

Application 1: Synthesis of Bicyclic [6 + 6] Systems

- Summary of the Application : Dichloropyrimidines are used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, types of bicyclic [6 + 6] systems . These compounds have significant applications in the medical and pharmaceutical fields .

- Methods of Application : The synthesis involves various methods and considers the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

- Results or Outcomes : The study aimed to discuss the synthetic significance of these compounds and establish their biological characteristics. The compounds have been applied on a large scale in the medical and pharmaceutical fields .

Application 2: Aromatic Nucleophilic Substitution Reactions

- Summary of the Application : Dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, undergo aromatic nucleophilic substitution reactions . These reactions are important for the investigation of N-heterocyclic compounds and potential applications .

- Methods of Application : The reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions are considered .

- Results or Outcomes : The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Application 3: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

- Summary of the Application : Dichloropyrimidines are used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . These compounds have high potential for application in medicinal chemistry .

- Methods of Application : Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The methods involve acylation of 5-acetyl-4-aminopyrimidines followed by cyclization .

- Results or Outcomes : The study resulted in the formation of pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Application 4: Preparation of 4,6-Dichloropyrimidine

- Summary of the Application : 4,6-Dichloropyrimidine is a synthesis material of Azoxystrobin, a methoxy acrylate series bactericidal agent . It has good activity against nearly all mycota diseases .

- Methods of Application : The preparation method involves feeding formamide, absolute ethyl alcohol and sodium ethoxide into a container, stirring and heating, dropping diethyl malonate, reflowing and maintaining the temperature, dropping hydrochloric aqueous solution, cooling, centrifuging and drying to obtain 4,6-dihydroxypyrimidine .

- Results or Outcomes : The preparation method is more reasonable in technology, simple and convenient, low in cost, high in quality, environmentally friendly, and more specifically suitable for industrial production .

Application 5: Incorporating Complexity and Molecular Diversity

- Summary of the Application : Dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, are used to incorporate complexity and molecular diversity . This is important for the synthesis of pyrimidine derivatives .

- Methods of Application : Several conditions were tested—including changes in solvents, bases, and heating sources—to find the best reaction conditions for the synthesis of pyrimidine derivatives .

- Results or Outcomes : The study explored the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

Application 6: Synthesis Material of Azoxystrobin

- Summary of the Application : 4,6-Dichloropyrimidine is a synthesis material of Azoxystrobin, a methoxy acrylate series bactericidal agent . It has good activity against nearly all mycota diseases .

- Methods of Application : The preparation method involves feeding formamide, absolute ethyl alcohol and sodium ethoxide into a container; stirring and heating; dropping diethyl malonate; reflowing and maintaining the temperature after the dropping; recovering the absolute ethyl alcohol and water-containing ethyl alcohol; dropping hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6; cooling; centrifuging and drying to obtain 4,6-dihydroxypyrimidine .

- Results or Outcomes : The preparation method is more reasonable in technology, simple and convenient, low in cost, high in quality, environmentally friendly, and more specifically suitable for industrial production .

Propriétés

IUPAC Name |

4,5-dichloro-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAJPNDZWOIYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396367 | |

| Record name | 4,5-dichloro-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-6-methylpyrimidin-2-amine | |

CAS RN |

7749-60-2 | |

| Record name | 4,5-dichloro-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

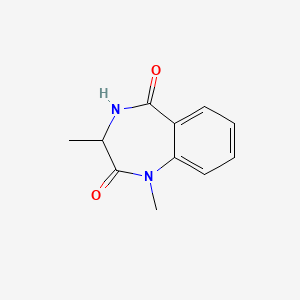

![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)